DMPO

Description

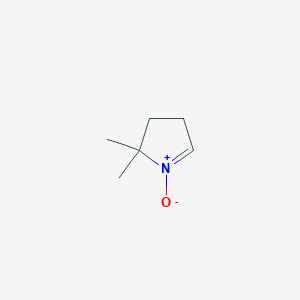

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2)4-3-5-7(6)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUVETGKTILCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=[N+]1[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186826 | |

| Record name | DMPO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Highly hygroscopic; [Merck Index] Light yellow, hygroscopic solidified mass or fragments; mp = 25-29 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 5,5-Dimethyl-1-pyrroline-1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3317-61-1 | |

| Record name | 5,5-Dimethyl-1-pyrroline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3317-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DMPO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,2-dimethyl-2H-pyrrole 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5-DIMETHYL-1-PYRROLINE-1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7170JZ1QF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological Aspects of Dmpo Based Spin Trapping

Electron Paramagnetic Resonance (EPR) Spectroscopy for DMPO Adducts

EPR spectroscopy is the primary method for observing the paramagnetic spin adducts formed when this compound traps a short-lived radical. The resulting EPR spectrum contains a wealth of information about the structure and identity of the trapped radical.

Spectral Characteristics and Hyperfine Coupling Constants

The interaction between the unpaired electron of the nitroxide radical adduct and nearby magnetic nuclei, primarily nitrogen and hydrogen, results in the splitting of the EPR signal into multiple lines. This phenomenon, known as hyperfine splitting, is quantified by the hyperfine coupling constant (hfcc or a-value), which is a key parameter for identifying the trapped radical. nih.govmdpi.com

The EPR spectrum of a this compound spin adduct is characterized by its g-value and the hyperfine coupling constants for the nitrogen nucleus (aN) and the β-hydrogen atom (aH). mdpi.com In some cases, coupling to γ-hydrogens can also be observed. nih.govnih.gov These parameters are sensitive to the structure of the trapped radical, allowing for its identification. For instance, the this compound adduct of the hydroxyl radical (this compound/•OH) typically exhibits a characteristic 1:2:2:1 quartet signal. researchgate.netresearchgate.netresearchgate.net

The unique set of hyperfine coupling constants for each this compound spin adduct serves as a "fingerprint" for the trapped radical. By comparing the experimentally determined aN and aH values with established literature values, researchers can identify the original transient radical. interchim.fr For example, the EPR spectra of this compound adducts with superoxide (B77818) (this compound/•OOH) and hydroxyl (this compound/•OH) radicals are distinguishable based on their different hyperfine splitting patterns. nih.govacs.org

It is important to note that various factors, such as the solvent, can influence the precise values of the hyperfine coupling constants. nih.gov For instance, the hyperfine coupling constants for the this compound/•OOH adduct have been determined to be aN = 12.36 G, aβH = 9.85 G, and aγH = 1.34 G in pyridine (B92270). nih.gov In aqueous solutions, the commonly accepted hfcc assignments for the 12-line EPR spectrum of this compound/•OOH are aN = 14.3 G, aβH = 11.7 G, and aγH = 1.25 G. acs.org The this compound/•OH adduct in aqueous solution typically shows hyperfine coupling constants of aN = 14.9 G and aH = 14.9 G. researchgate.netresearchgate.net

Table 1: Hyperfine Coupling Constants for Common this compound Spin Adducts

| Trapped Radical | Adduct | aN (G) | aβ-H (G) | aγ-H (G) | Source |

|---|---|---|---|---|---|

| Hydroxyl (•OH) | This compound/•OH | 14.9 - 15.02 | 14.50 - 14.9 | - | nih.govresearchgate.net |

| Superoxide (•OOH) | This compound/•OOH | 13.83 - 14.3 | 11.19 - 11.7 | 1.15 - 1.25 | researchgate.netacs.org |

| Sulfate (•SO4−) | This compound/•SO4 | 13.66 | 9.97 | 1.55, 0.73 | nih.gov |

| Sulfite (•SO3−) | This compound/•SO3 | 14.52 - 14.7 | 15.9 - 16.11 | - | nih.govnih.gov |

| Methyl (•CH3) | This compound/•CH3 | 14.97 | 1.477 | - | mdpi.com |

Note: Hyperfine coupling constants can vary depending on experimental conditions such as solvent and pH.

Computer simulation of EPR spectra is an indispensable tool for the analysis of this compound spin trapping experiments. researchgate.netresearchgate.net Programs like WinSim and EasySpin are used to simulate spectra based on a set of input parameters, including the g-value and hyperfine coupling constants for each radical adduct present. nih.govrsc.org By adjusting these parameters, a simulated spectrum can be generated that closely matches the experimental spectrum. researchgate.net

This process allows for the deconvolution of complex spectra that may contain signals from multiple radical adducts. researchgate.net Spectral simulation can be used to determine the relative concentrations of different spin adducts in a sample. researchgate.net Furthermore, simulation is crucial for confirming the identity of trapped radicals by demonstrating a good fit between the experimental and simulated spectra based on known hyperfine coupling constants. mdpi.comnih.gov

Quantitative EPR Analysis of this compound Adducts

Beyond radical identification, EPR spectroscopy can be used to quantify the concentration of this compound spin adducts, providing a measure of the amount of transient radicals formed.

Accurate quantification of this compound adducts requires the use of a stable paramagnetic standard of known concentration. A common standard is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). A calibration curve is constructed by plotting the doubly integrated EPR signal intensity of a series of TEMPO solutions of known concentrations against their respective concentrations. rsc.org The concentration of the this compound spin adduct in an experimental sample can then be determined by comparing the double integral of its EPR signal to the calibration curve. interchim.fr

The sensitivity of this compound-based spin trapping is influenced by several factors that can affect the concentration of the spin adduct and the quality of the EPR signal. The rate of radical generation is a critical factor; a higher flux of radicals will lead to a greater concentration of the spin adduct. nih.gov The stability of the this compound spin adduct itself is also crucial, as some adducts, like this compound/•OOH, have a relatively short half-life. interchim.frnih.gov

The presence of certain substances can also interfere with the detection and stability of this compound adducts. For example, iron can compete with this compound for superoxide radicals, potentially reducing the intensity of the this compound/•OOH signal. nih.gov Additionally, the intracellular environment can lead to the decay of spin adducts, reducing the EPR signal intensity. researchgate.net Instrumental parameters, such as microwave power, modulation amplitude, and receiver gain, must be optimized to achieve the best signal-to-noise ratio. nih.govresearchgate.net The use of techniques like rapid-scan EPR can also improve detection sensitivity. ljmu.ac.uk

Advanced and Complementary Detection Techniques for this compound Adducts

Beyond classical Electron Spin Resonance (ESR), several advanced and complementary techniques have been developed to enhance the detection and characterization of 5,5-Dimethyl-1-pyrroline N-oxide (this compound) adducts. These methods offer increased sensitivity, provide spatial information within biological systems, and allow for precise molecular identification of radical-modified biomolecules.

Immuno-Spin Trapping (IST)

Immuno-spin trapping (IST) is a powerful technique that merges the specificity of spin trapping with the high sensitivity of immunological methods. nih.govresearchgate.net It overcomes the sensitivity limitations of ESR, making it possible to detect low levels of macromolecule-derived radicals in complex biological environments. researchgate.net

The fundamental principle of IST involves two key steps. First, the nitrone spin trap this compound is introduced into a biological system where it reacts with short-lived protein or DNA radicals to form stable, covalent this compound-nitrone adducts. nih.govnih.gov These adducts are diamagnetic and therefore silent to ESR after the initial radical adduct decays. nih.govconicet.gov.ar

The second step involves the use of polyclonal or monoclonal antibodies that are specifically generated to recognize the this compound-nitrone moiety attached to the macromolecule. nih.gov Because the nitrone group is not naturally present in biological systems, these antibodies provide highly specific detection with minimal background interference. sfrbm.org The detection of the adducts is then carried out using standard immunoassay techniques, such as ELISA (Enzyme-Linked Immunosorbent Assay) and immuno-slot blots, which offer significantly higher sensitivity than ESR. researchgate.netnih.gov

The process can be summarized as follows:

Radical Formation: A stressor induces the formation of a transient, reactive radical on a biomolecule (e.g., a protein or DNA).

Spin Trapping: this compound, present in the system, traps the radical, forming a covalent bond and creating a more stable paramagnetic radical adduct.

Adduct Stabilization: The radical adduct is typically oxidized to a stable, ESR-silent nitrone adduct. nih.gov

Immunodetection: An anti-DMPO primary antibody specifically binds to the this compound-nitrone adduct, which is then detected using a labeled secondary antibody in an immunoassay format. nih.gov

IST has proven to be an invaluable tool for studying oxidative damage in a variety of biological contexts, from isolated cells to tissue samples. The technique allows for the in situ detection of protein and DNA radicals, providing insights into the molecular targets of oxidative stress. nih.govsfrbm.org

Due to its high sensitivity, IST can detect radical damage resulting from metabolic processes or environmental stressors. nih.gov For example, it has been used to identify protein radicals in models of drug-induced toxicity and metabolic diseases. nih.gov A significant advantage of IST is that once the stable nitrone adduct is formed, it can withstand extraction and purification procedures, allowing for detailed analysis. nih.gov This is particularly important for DNA radical studies, where the DNA must be purified away from proteins that have also formed this compound adducts to avoid misinterpretation. nih.gov The ability to apply this technique to virtually any biological system—including mammalian cells, mitochondria, and bacteria—makes it a versatile method for investigating the role of free radicals in health and disease. nih.gov

A major advancement in the field has been the integration of IST with molecular Magnetic Resonance Imaging (mMRI) to enable non-invasive, in vivo visualization of free radical formation. nih.govnih.gov This sophisticated technique combines the principles of IST with the spatial resolution of MRI. nih.gov

The methodology involves an anti-DMPO antibody that is covalently linked to a paramagnetic MRI contrast agent, such as a gadolinium (Gd)-based chelate like Gd-DTPA. nih.govconicet.gov.ar This entire complex functions as a molecular probe. The experimental workflow is as follows:

The spin trap this compound is administered to an animal model of a disease associated with oxidative stress (e.g., diabetes, glioma, or amyotrophic lateral sclerosis). nih.govnih.govconicet.gov.ar

this compound permeates tissues and traps radicals that are formed, creating stable this compound adducts at the sites of oxidative stress.

The anti-DMPO antibody-contrast agent probe is then administered intravenously. conicet.gov.ar

The probe circulates and binds specifically to the previously formed this compound adducts.

The accumulation of the gadolinium-based contrast agent at these sites alters the T1 relaxation time of surrounding water protons, leading to a significant enhancement in signal intensity on T1-weighted MR images. nih.govconicet.gov.ar

This approach allows for the spatial mapping of radical production within whole organs and heterogeneous tissues. nih.gov For instance, studies have successfully used this technique to detect and image membrane-bound radicals in the kidneys, livers, and lungs of diabetic mice and to visualize radical adducts in brain tumors and the spinal cords of ALS model mice. nih.govnih.govconicet.gov.ar The presence of the probe in the targeted tissues is often validated post-imaging using fluorescence microscopy and immunohistochemistry. nih.govnih.gov

| Disease Model | Target Tissue/Organ | Key Findings | Reference |

|---|---|---|---|

| Streptozotocin-Induced Diabetes | Liver, Kidneys, Lungs | Significantly higher MR signal intensities in diabetic animals, indicating increased levels of membrane-bound radicals. | nih.gov |

| Orthotopic GL261 Glioma | Brain (Tumor) | Sustained increase in MR signal and decrease in T1 relaxation time in tumors, co-localizing with markers of oxidative stress. | nih.gov |

| Amyotrophic Lateral Sclerosis (ALS) | Spinal Cord | Significant increase in MR signal intensities in the spinal cords of transgenic ALS mice, detecting in vivo radical adducts. | conicet.gov.ar |

Mass Spectrometry (MS) Analysis of this compound Adducts and Degradation Products

Mass spectrometry (MS) is a powerful analytical technique used to identify and structurally characterize this compound adducts with high precision. While IST confirms the presence of this compound adducts on a macromolecule, MS and tandem mass spectrometry (MS/MS) can pinpoint the exact site of modification, i.e., the specific amino acid residue that was radicalized. nih.govnih.gov

The typical workflow involves the "bottom-up" approach:

A protein that has formed this compound adducts is proteolytically digested into smaller peptides using an enzyme like trypsin. nih.gov

This complex peptide mixture is often separated using high-performance liquid chromatography (HPLC). nih.govacs.org

The separated peptides are then analyzed by MS. A peptide that has been modified by this compound will exhibit a characteristic mass shift. nih.gov

The specific peptide ion of interest is isolated and subjected to fragmentation for MS/MS analysis. The resulting fragmentation pattern provides sequence information that allows for the unambiguous identification of the modified amino acid. nih.govnih.gov

This approach has been successfully used to identify this compound adduction sites on several proteins, including hemoglobin and myoglobin. nih.govnih.gov For instance, analysis of human hemoglobin and myoglobin treated with hydrogen peroxide in the presence of this compound revealed adducts on specific tyrosine, cysteine, and histidine residues. nih.gov Combining liquid chromatography with ELISA and MS (LC-ELISA-MS) provides a streamlined method to selectively find and characterize these this compound-trapped residues from complex mixtures. nih.gov

Furthermore, MS techniques are crucial for distinguishing between different types of radical adducts. For example, HPLC combined with ESI-MS and MS/MS was used to definitively identify this compound adducts of methoxyl, t-butyloxyl, and cumyloxyl radicals, resolving previous ambiguities in assignments based solely on ESR spectra. acs.orgnih.gov

| Protein | Identified Adduction Sites | Analytical Method | Reference |

|---|---|---|---|

| Human Hemoglobin | Tyrosine, Cysteine, Histidine | LC-ELISA-MS, MS/MS | nih.gov |

| Horse Heart Myoglobin | Tyrosine, Histidine | LC-ELISA-MS, MS/MS | nih.gov |

| Human Myoglobin | Cysteine-110, Tyrosine-103 | Bottom-up MS/MS, Top-down FTICR-MS | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another key analytical technique that can provide structural information about molecules. While less commonly applied for the primary detection of this compound adducts compared to MS or ESR, it offers complementary information and is foundational to MRI.

In the context of developing diagnostic probes for in vivo applications, NMR is essential for characterizing the chemical structure and properties of the spin trap and any associated imaging agents. However, its direct application for detecting this compound adducts within complex biological samples faces challenges. For example, when developing brain imaging agents, the high lipid content in tissues like myelin sheaths can trap and immobilize lipophilic compounds. This interaction can lead to a shortening of relaxation times and significant broadening of NMR peaks, making detection difficult. mdpi.com Therefore, optimizing the lipophilicity of this compound-based probes is a critical consideration that can be assessed using NMR-related parameters. mdpi.com

While direct, high-resolution NMR of this compound-macromolecule adducts in situ is complex due to the size and heterogeneity of the molecules, it remains a vital tool in the chemical synthesis and characterization phases of developing novel spin traps and multi-modal probes for IST and mMRI applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a powerful analytical tool for the separation and detection of 5,5-Dimethyl-1-pyrroline N-oxide (this compound) spin adducts. This chromatographic technique is often coupled with other detection methods, such as Electron Spin Resonance (ESR) and Mass Spectrometry (MS), to provide unambiguous identification of transient free radicals. The use of HPLC allows for the separation of different this compound radical adducts from a complex mixture, which may be difficult to distinguish using ESR alone, especially when their spectra overlap. acs.org

The methodology typically involves using a reverse-phase column, such as an ODS (octadecylsilyl) column, to separate the adducts. nih.gov The mobile phase composition is optimized to achieve the best separation; for instance, a buffered acetonitrile solution at a specific pH has been successfully used to separate hydroxyl and superoxide-generated this compound adducts. nih.gov An electrochemical detector can be attached to the HPLC system to measure the radical-generated this compound adducts, offering a viable alternative to ESR instrumentation. nih.gov

Research has demonstrated the utility of online HPLC-ESR, electrospray ionization-mass spectrometry (ESI-MS), and tandem mass spectrometry (MS/MS) to separate and characterize this compound adducts of oxygen-centered radicals. acs.org In one study, this combination of techniques was used to analyze the reaction of Fe2+ with organic hydroperoxides like t-butyl hydroperoxide and cumene hydroperoxide. The system was able to separate and detect two distinct this compound oxygen-centered radical adducts in each reaction. acs.org This approach was crucial in correctly identifying a signal, previously thought to be a this compound/peroxyl radical adduct, as the this compound/methoxyl radical adduct based on its chromatographic retention time and mass spectrometry data. acs.orgscilit.com

The coupling of HPLC with immuno-spin trapping has also been developed. In this off-line method, proteins treated to induce radical formation in the presence of this compound are subjected to proteolytic digestion. The resulting peptides, some of which are covalently modified with this compound, are then separated by HPLC. The collected fractions are analyzed by an enzyme-linked immunosorbent assay (ELISA) using polyclonal anti-DMPO nitrone antiserum to specifically detect the modified peptides. nih.gov

Table 1: Examples of HPLC in this compound Spin Trapping Research

| Radical Source | Adducts Separated/Identified | HPLC System Details | Key Findings |

|---|---|---|---|

| Fe2+ + t-butyl or cumene hydroperoxide | This compound/methoxyl radical adduct, this compound/t-butyloxyl adduct, this compound/cumyloxyl adduct | Online HPLC-ESR, ESI-MS, and MS/MS. acs.org | Corrected the misidentification of the this compound/peroxyl radical adduct, confirming it to be the this compound/methoxyl adduct with a retention time (tR) of 9.6 min. acs.org |

| Mitomycin C activated by NADPH-cytochrome c reductase | Hydroxyl and superoxide-generated this compound adducts | ODS reverse-phase column with a pH 5.1 buffered 8.5% acetonitrile mobile phase; electrochemical detector. nih.gov | Demonstrated that HPLC can separate and detect hydroxyl and superoxide radicals without requiring ESR instrumentation. nih.gov |

| H2O2 treated proteins | This compound-modified peptides | HPLC separation of proteolytic digests. nih.gov | Fractions containing this compound-adducted peptides were successfully identified by post-separation ELISA analysis. nih.gov |

Scanning Electrochemical Microscopy (SECM) for Real-time Detection

Scanning Electrochemical Microscopy (SECM) has emerged as a sophisticated technique for the real-time detection and imaging of this compound radical adducts generated at surfaces. This method is particularly valuable for studying short-lived radicals like the hydroxyl radical (•OH), which has a lifetime of only a few nanoseconds, making its in situ detection challenging. illinois.edubohrium.comacs.org While ESR combined with spin trapping can identify the [this compound-OH]• adduct, it often lacks the sensitivity and versatility for real-time quantification of radical generation dynamics at electrode surfaces. acs.orgnih.gov

The SECM methodology leverages the discovery that the [this compound-OH]• adduct is redox-active. illinois.edunih.gov It exhibits a standard potential (E0) of 0.85 V versus a silver/silver chloride (Ag|AgCl) reference electrode and can be readily detected at gold (Au) or carbon ultramicroelectrodes. acs.orgnih.gov SECM operates as a four-electrode technique, where an ultramicroelectrode tip acts as a collector, scanning near a substrate (the generator electrode) where the radicals are being produced. This setup allows for the real-time collection and detection of the freshly generated [this compound-OH]• adduct from the vicinity of the electrode surface. illinois.eduacs.org

This real-time capability has been used to generate images of [this compound-OH]• production and to estimate and compare its generation efficiency at various electrode materials. acs.orgnih.gov By using SECM, researchers can conduct informed explorations of the role of hydroxyl radicals in mediated oxidation processes relevant to energy, environmental, and synthetic applications. illinois.eduacs.org The unambiguous identification of the [this compound-OH]• adduct as the source of the redox activity is confirmed through a combination of density functional calculations, ESR measurements, and bulk calibration using the Fenton reaction. illinois.eduacs.org The four-electrode measurement is critical, as it allows the SECM tip to detect the adduct based on its own redox potential, avoiding convoluted signals that can occur in a three-electrode setup. acs.org

Table 2: SECM for Real-time Detection of [this compound-OH]• Adduct

Specific Applications of Dmpo in Radical Detection and Characterization

Detection of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

DMPO is particularly effective for trapping and identifying oxygen-centered radicals, such as superoxide (B77818) and hydroxyl radicals, which are key players in many biological and chemical processes. interchim.fr The assignment of this compound radical adducts of small free radicals can frequently be made from established literature values. interchim.frnih.gov

The trapping of the highly reactive hydroxyl radical (•OH) is a cornerstone application of this compound. The reaction yields a characteristic and relatively stable spin adduct, this compound-OH, which produces a distinctive 1:2:2:1 quartet signal in its EPR spectrum due to nearly equal hyperfine coupling constants for the nitrogen and β-hydrogen atoms (aN ≈ aH ≈ 14.9 G). researchgate.netresearchgate.net

The hydroxyl radical is often generated in a controlled manner for experimental studies through two primary methods: Fenton-like reactions and electrochemical processes. acs.org

Fenton Reactions: The Fenton reaction, which involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂), is a classic method for generating hydroxyl radicals. acs.orgnih.gov this compound is extensively used to trap the •OH produced in these systems for EPR analysis. nih.govnih.gov Quantitative analysis of the this compound-OH adduct can be explored through kinetic modeling of the Fenton-related reactions. nih.gov For the this compound-OH EPR signal to be stable and accurately reflect the concentration of hydroxyl radicals, the concentration of this compound should be significantly higher than that of the reactants, with recommendations for the this compound concentration to be at least 20 times higher than H₂O₂ and 200 times higher than the iron concentration. nih.gov

Electrochemical Processes: Hydroxyl radicals can also be generated at the surface of electrodes through the one-electron oxidation of water. acs.org Due to the short lifetime of •OH (on the order of nanoseconds), in-situ detection is challenging. acs.orgnih.gov this compound is used to extend the radical's lifetime by forming the [this compound-OH]• adduct. nih.gov A significant advancement in this area is the discovery that the [this compound-OH]• adduct is itself redox-active. nih.govillinois.eduresearchgate.net This allows for its direct electrochemical detection, for instance, using scanning electrochemical microscopy (SECM), a method that offers higher sensitivity than traditional EPR for quantifying •OH generation at electrode surfaces in real time. acs.orgnih.gov This technique has been used to compare the efficiency of •OH generation on various electrode materials, including boron-doped diamond, tin oxide, and platinum. acs.orgnih.gov

While this compound is a powerful tool, the interpretation of the this compound-OH signal is fraught with challenges due to the adduct's potential decomposition and the formation of artifactual signals from non-radical pathways.

Adduct Decomposition: In biological systems, this compound spin adducts of both •OH and superoxide can be rapidly metabolized or decomposed by cells, which may prevent their detection even if they are formed. nih.gov This instability within cellular systems suggests this compound may not be a suitable agent for studying intracellular oxygen radicals. nih.gov In chemical systems like the Fenton reaction, the this compound-OH adduct quantity can also decrease over time due to reactions with other components, such as ferric iron (Fe³⁺). nih.gov

Artifacts: A major complication is that the detection of a this compound-OH signal does not unequivocally prove the existence of free hydroxyl radicals. The adduct can be formed through several artifactual pathways.

Decomposition of the Superoxide Adduct: The spin trapping of superoxide (O₂•⁻) by this compound can lead to the de novo production of hydroxyl radicals, which are subsequently trapped, creating a this compound-OH signal. nih.gov This mechanism is estimated to produce a background level of approximately 3% this compound-OH relative to the amount of the this compound-superoxide adduct (this compound-OOH). nih.gov

Nucleophilic Addition: In the presence of Lewis acids like ferric iron (Fe³⁺) or cupric copper (Cu²⁺), this compound can undergo a nucleophilic addition of water. nih.gov This reaction forms the this compound-OH adduct without the involvement of a free hydroxyl radical, representing a major potential artifact in studies of Fenton-like systems. nih.govnih.gov The use of metal chelators can help suppress this artifactual pathway. nih.gov

Direct Oxidation of this compound: In electrochemical studies, this compound itself can be oxidized at the electrode. The resulting this compound cation radical can then react with water, the most abundant nucleophile, to form the this compound-OH adduct. nih.govchemrxiv.org This process can occur at potentials lower than that required for the electrochemical generation of •OH from water, complicating the identification of the true source of the adduct. chemrxiv.org

| Source of Artifact | Description | System of Concern | Reference |

| This compound-OOH Decomposition | The this compound-superoxide adduct is unstable and can decompose, leading to the formation of hydroxyl radicals that are then trapped. | Superoxide-generating systems | nih.gov |

| Nucleophilic Water Addition | Metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the addition of a water molecule to this compound, directly forming the this compound-OH adduct without a free •OH intermediate. | Fenton-like reactions, systems containing transition metals | nih.govnih.govmdpi.com |

| Direct this compound Oxidation | The this compound molecule can be directly oxidized at an electrode surface, and the resulting cation radical reacts with water to form this compound-OH. | Electrochemical studies | nih.govchemrxiv.org |

| Reaction with Quinones | Certain quinones can react with this compound in a hydroperoxide-independent, non-radical pathway where the hydroxyl oxygen in the resulting this compound-OH adduct originates from water. | Quinone-related biological and chemical reactions | nih.gov |

| Acidic Nitrite Solutions | In acidic solutions, nitrite ions can lead to the formation of an artifactual this compound-OH signal. | Systems containing nitrite at low pH | researchgate.net |

The EPR spin trapping of the superoxide radical anion with this compound is a widely used method to study its production in a variety of chemical, biochemical, and biological systems. nih.govtandfonline.comuiowa.edu The reaction of O₂•⁻ with this compound forms the spin adduct this compound-OOH. However, the interpretation of the resulting EPR signals is complicated by the inherent instability of this adduct. tandfonline.comuiowa.edu

A significant challenge in using this compound to detect superoxide is the instability of the resulting this compound-OOH adduct, which can decay through multiple pathways, sometimes leading to the more stable this compound-OH adduct. This decay makes it difficult to distinguish unambiguously between the initial trapping of superoxide and the direct trapping of hydroxyl radicals. interchim.fr

Theoretical calculations support an intramolecular rearrangement of this compound-OOH to form a hydroxyl radical and a nitrosoaldehyde as favorable decay products. acs.org The rate of decay is relatively rapid, with reported half-lives varying depending on the experimental conditions.

| Adduct | Reported Half-life (t₁/₂) or Lifetime | Reference |

| This compound-OOH | ~45 seconds | interchim.fr |

| This compound-OOH | 66 seconds | nih.gov |

| This compound-OOH | ~1 minute | researchgate.net |

| This compound-OH | Described as "much more stable" than this compound-OOH | researchgate.net |

This instability means that within minutes of sample preparation, a significant portion of any this compound-OOH formed may have already decayed to this compound-OH, complicating quantitative analysis and the specific identification of superoxide. researchgate.net While some research suggests very little spontaneous breakdown of this compound-OOH to form this compound-OH, other studies indicate that this decay pathway is a source of artifactual this compound-OH signals. nih.govnih.gov One kinetic analysis concluded that 2.8% or less of the this compound-OOH decay occurs through a reaction that produces hydroxyl radicals. nih.gov

Beyond oxygen-centered radicals, this compound is also a suitable spin-trapping agent for detecting and identifying various carbon-centered radicals. interchim.frresearchgate.net The resulting this compound-carbon adducts often produce distinct EPR spectra that allow for their identification.

A common application of this is in competition experiments designed to confirm the presence of hydroxyl radicals. Scavenger molecules like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) are added to the system. nih.govmdpi.com If hydroxyl radicals are present, they will react with the scavenger to create a carbon-centered radical (e.g., •CH(OH)CH₃ from ethanol or the methyl radical, •CH₃, from DMSO). nih.govmdpi.com This new carbon-centered radical is then trapped by this compound, producing a new, characteristic EPR signal (e.g., for this compound-CH₃) and a corresponding decrease in the this compound-OH signal. nih.gov

This compound has also been used to trap other carbon-centered radicals, such as the carbon dioxide radical anion (CO₂•⁻). acs.org This radical adds to this compound to form a C-centered adduct, this compound-CO₂⁻, which gives a characteristic EPR spectrum. acs.org In other studies, this compound has been used to identify carbon-centered radicals formed on biological molecules, such as proteins in a collagen solution subjected to UVA/riboflavin treatment. researchgate.net

| This compound Adduct | Trapped Radical | Hyperfine Coupling Constants (Gauss) | Reference |

| This compound-OH | Hydroxyl Radical (•OH) | aN = 14.9, aH = 14.9 | researchgate.netresearchgate.net |

| This compound-CO₂⁻ | Carbon Dioxide Radical Anion (CO₂•⁻) | aN = 15.74, aβ-H = 18.74 | acs.org |

| This compound-CH₃ | Methyl Radical (•CH₃ from DMSO) | aN = 16.1, aH = 23 | mdpi.com |

| This compound-COO⁻ | Formate Radical (•COO⁻ from formate) | aN = 15.75, aH = 19.09 | mdpi.com |

Nitrogen-Centered Radicals (e.g., •NO)

This compound has been effectively utilized for the detection of chemically generated nitrogen-centered radicals in aqueous solutions. oup.comoup.com When nitrogen-centered radicals are generated, for instance, through the oxidation of alkylamines, this compound traps these species to form corresponding N-radical adducts. oup.com These adducts are identifiable by their characteristic EPR spectra, which typically feature a small triplet signal arising from the hyperfine interaction between the electron spin and the β-nitrogen nucleus. oup.com

While nitric oxide (•NO) is a crucial signaling molecule, its direct detection can be challenging. This compound is recognized as a water-soluble spin trap for nitric oxide, enabling the measurement of such radicals in biological systems. glpbio.cn The reaction of •NO with thiols in the presence of oxygen can generate thiyl radicals, which are subsequently trapped by this compound. rsc.org This indirect method highlights the role of this compound in studying the cascade of radical formation initiated by nitrogen-centered species. The efficiency of trapping N-centered radicals can be influenced by the specific amine precursor, with dimethylamine and ethylamine showing predominant formation of the N-centered radical adducts. oup.com The stability of these adducts can vary; for example, the this compound adduct formed from the ethylamine system showed a reduction in spectral intensity to one-third after 12 minutes. oup.com

Sulfur-Centered Radicals (e.g., Thiyl Radicals, Sulfite Radical Anions)

This compound is a valuable tool for identifying sulfur-centered radicals, which are implicated in various physiological and pathological processes.

Thiyl Radicals (RS•): The reaction between nitric oxide (•NO) and thiols such as glutathione (B108866), L-cysteine, and captopril at physiological pH has been shown to generate the corresponding thiyl radicals. rsc.org this compound successfully traps these thiyl radicals, forming this compound-thiol adducts (e.g., this compound-SG, this compound-SCyst, this compound-SCap) that are detectable by EPR spectroscopy. rsc.org Although this compound is a common choice for these studies, other spin traps like phenyl-N-t-butylnitrone (PBN) have been shown to detect cysteine thiyl radical adducts under certain oxidizing conditions where this compound adducts are not observed. nih.gov

| Radical Species | Method of Generation | This compound Adduct | Hyperfine Coupling Constants (G) | Reference |

| Thiyl Radical (from Glutathione) | Reaction of GSH with •NO/O₂ | This compound-SG | Not specified | rsc.org |

| Thiyl Radical (from L-cysteine) | Reaction of CystSH with •NO/O₂ | This compound-SCyst | Not specified | rsc.org |

| Sulfite Radical Anion (SO₃•⁻) | HRP/H₂O₂ oxidation of sulfite | This compound/•SO₃⁻ | aN = 14.7, aHβ = 16.0 | nih.gov |

| Sulfite Radical Anion (SO₃•⁻) | UV photolysis of H₂O₂ with sulfite | This compound/•SO₃H | aN = 14.5, aHβ = 16.1 (experimental) | nih.gov |

Other Inorganic Radical Anions (e.g., CO₂•⁻, SO₄•⁻)

This compound is also instrumental in the detection and characterization of other inorganic radical anions.

Carbonate Radical Anion (CO₃•⁻): The carbonate radical anion can be generated through various means, including the reaction of hydroxyl radicals with bicarbonate. nih.gov Theoretical and experimental studies have shown that CO₃•⁻ adds to this compound to form an O-centered radical adduct (this compound-OCO₂). nih.govacs.org The EPR spectrum of this adduct exhibits hyperfine splitting constant values of aN = 14.32 G, aβ-H = 10.68 G, and aγ-H = 1.37 G. nih.govacs.org The reaction of CO₃•⁻ with this compound is quite rapid, with a second-order rate constant of 2.5 x 10⁶ M⁻¹ s⁻¹. nih.gov

Sulfate Radical Anion (SO₄•⁻): The sulfate radical anion is a strong oxidant, and its presence can be confirmed using this compound. nih.gov Thermal decomposition of potassium persulfate is one method to generate SO₄•⁻, which is then trapped by this compound to produce a stable spin adduct. researchgate.net Both theoretical calculations and experimental results indicate that SO₄•⁻ forms a predominant O-centered adduct with this compound. nih.govacs.org Interestingly, this this compound/•OSO₃⁻ adduct can be relatively unstable and hydrolyze to form the this compound/•OH adduct. nih.gov

| Radical Anion | Method of Generation | This compound Adduct | Hyperfine Coupling Constants (G) | Reference |

| Carbonate (CO₃•⁻) | UV photolysis of H₂O₂ with Na₂CO₃/NaHCO₃ | This compound-OCO₂ | aN = 14.32, aβ-H = 10.68, aγ-H = 1.37 | nih.govacs.org |

| Sulfate (SO₄•⁻) | Thermal decomposition of K₂S₂O₈ | This compound/•OSO₃⁻ | aN = 1.28 mT (12.8 G) | researchgate.net |

Investigation of Radical Intermediates in Chemical Reactions

The application of this compound extends to the elucidation of reaction mechanisms by intercepting and identifying transient radical intermediates.

Organic Synthesis and Reaction Mechanism Elucidation

In the realm of organic synthesis, this compound serves as a mechanistic probe to confirm the involvement of radical pathways. For instance, in photocatalytic oxidative coupling reactions of amines, this compound spin-trapping EPR spectra have been used to identify radical intermediates, thereby supporting the proposed reaction mechanism. researchgate.net The ability of this compound to form distinct adducts with carbon-centered versus oxygen-centered radicals is particularly valuable in this context. researchgate.net By analyzing the hyperfine coupling constants of the this compound adducts, chemists can gain insight into the structure of the radical intermediates and how they are formed.

Polymerization and Degradation Processes

Radical species are fundamental to many polymerization and polymer degradation processes. This compound can be employed to trap the initiating and propagating radicals in polymerization reactions, providing evidence for the radical nature of the process and helping to understand the kinetics and mechanism of polymer chain growth. Similarly, in polymer degradation studies, this compound can help identify the specific radicals formed during the breakdown of the polymer matrix, which is crucial for understanding degradation pathways and developing more stable materials.

Photochemistry and Radiation Chemistry

This compound is widely used in studies of photochemical and radiation chemical processes where the formation of radical species is common. For example, in the study of photocatalytic reactions on TiO₂ surfaces, this compound is used to trap photogenerated radicals like hydroxyl radicals (•OH) and superoxide radical anions (O₂•⁻). mdpi.comrsc.org The detection of the this compound-OH adduct provides evidence for the generation of hydroxyl radicals, a key reactive species in many photocatalytic systems. rsc.org However, it is important to consider that the photochemistry of this compound itself can occur, especially with short-wavelength UV radiation (λ < 300 nm), which can lead to the formation of this compound-derived radical adducts and complicate spectral interpretation. researchgate.net In radiation chemistry, this compound helps in identifying the primary radicals formed from the radiolysis of water and other solvents, providing fundamental insights into the initial chemical events.

Electrochemistry and Redox Processes

5,5-Dimethyl-1-pyrroline N-oxide (this compound) is a widely utilized spin trap in electron paramagnetic resonance (EPR) spectroscopy, largely due to its notable redox inactivity compared to other common nitrone spin traps. nih.govinterchim.fr This characteristic is crucial for minimizing artifacts and ensuring the fidelity of spin trapping in complex biological and chemical systems. nih.gov The redox behavior of this compound is defined by its high oxidation potential and very low reduction potential, making it resistant to electron transfer reactions that could otherwise lead to erroneous radical adduct signals.

The oxidation potential of this compound to its radical cation (this compound•+) is 1.63 V, a significantly high value that limits the occurrence of "inverted spin trapping," a process where the spin trap is oxidized before reacting with a nucleophile. nih.gov Conversely, the two-electron reduction of this compound to its corresponding hydroxylamine (B1172632) occurs at a very low potential of -1.92 V. nih.gov This resistance to both oxidation and reduction contributes to its stability and reliability in radical detection.

However, under specific experimental conditions, particularly in electrochemical studies, the direct oxidation of this compound can be a complicating factor. For instance, when using a boron-doped diamond (BDD) electrode, this compound can be oxidized at a peak potential of +1.90 V versus a saturated calomel electrode (SCE). copernicus.orgcopernicus.org This is problematic because this potential is less positive than that required for the oxidation of water to generate hydroxyl radicals (•OH), which begins around +2.3 V vs SCE. copernicus.org Consequently, the electrochemical oxidation of this compound can produce the this compound-OH adduct, the same species formed when this compound traps a free •OH radical. copernicus.orgcopernicus.org This interference can lead to an overestimation of •OH concentrations and complicates the interpretation of results in systems designed to study electrochemically generated radicals.

To distinguish between the this compound-OH adducts formed via direct oxidation and those from genuine •OH trapping, radical scavengers like ethanol can be employed. copernicus.orgcopernicus.org In the presence of •OH, ethanol is oxidized to a carbon-centered radical, which then reacts with this compound to form the this compound-CH(OH)CH3 adduct. copernicus.org In contrast, if this compound is first oxidized, ethanol can act as a nucleophile, leading to the formation of a different adduct, this compound-OCH2CH3. copernicus.org These two adducts have distinct EPR spectra, allowing for differentiation between the two pathways.

The redox chemistry of this compound adducts themselves is also a critical area of study. The superoxide adduct of this compound (this compound-OOH), for example, has a relatively short half-life, and its redox properties are important for understanding its stability. researchgate.net Theoretical studies suggest that the one-electron reduction of nitroxide adducts is generally more favorable than their oxidation. researchgate.net

Table 1: Redox Potentials of this compound

| Redox Reaction | Potential (V) | Reference Electrode | Notes |

|---|---|---|---|

| Oxidation (this compound → this compound•+) | 1.63 | Not specified | nih.gov |

| Reduction (this compound → Hydroxylamine) | -1.92 | Not specified | Two-electron reduction nih.gov |

| Peak Oxidation on BDD Electrode | +1.90 | SCE | Complicates detection of electrochemically generated •OH copernicus.orgcopernicus.org |

Biomedical Research Applications

Oxidative Stress in Disease Models (e.g., Diabetes, Ischemia-Reperfusion Injury, Neurodegenerative Conditions, Cancer)

This compound is extensively used in biomedical research to investigate the role of oxidative stress in a wide range of pathological conditions. By trapping highly reactive and short-lived free radicals, this compound allows for their detection and characterization, providing insights into the mechanisms of disease. Overproduction of free radicals can lead to oxidative stress, a state implicated in inflammation, apoptosis, and cellular damage. researchgate.net By trapping these radicals, this compound can help mitigate oxidative damage, making it a valuable tool in studying disease models. researchgate.net

In models of cardiac ischemia-reperfusion injury, this compound has been used to attenuate radical-induced damage and associated arrhythmias. nih.gov The spin trap helps to identify and quantify the oxygen-centered radicals generated during the reperfusion phase, which are believed to be a major cause of tissue injury. This compound's ability to trap radicals has also been explored in the context of inflammation. researchgate.netresearchgate.net For instance, in macrophage cell lines primed with lipopolysaccharide (LPS), this compound has been shown to inhibit the expression of inducible nitric oxide synthase and modulate a range of cellular responses to the inflammatory stimulus. researchgate.net

The application of this compound extends to neurodegenerative conditions and cancer, where oxidative stress is a key component of the pathophysiology. The compound's ability to trap radicals helps researchers understand the specific reactive oxygen species (ROS) involved and their downstream effects on cellular components.

Detection of Protein and Lipid Radicals

The oxidative modification of proteins and lipids by free radicals is a hallmark of oxidative stress and is associated with numerous diseases. This compound plays a crucial role in the detection and characterization of these biomolecule-centered radicals, primarily through a technique known as immuno-spin trapping. interchim.frchemimpex.com

In this method, this compound reacts with a protein- or lipid-centered radical to form a stable this compound-adduct. chemimpex.com This adduct can then be detected using antibodies that specifically recognize the this compound nitrone moiety. interchim.frchemimpex.com This approach combines the specificity of spin trapping with the high sensitivity of immunoassays, allowing for the detection, localization, and characterization of radical-modified biomolecules in cells, tissues, and even whole organisms. chemimpex.com

Research using immuno-spin trapping has successfully identified protein radicals in various contexts. For example, it has been used to detect myoglobin radicals formed in the heart by hydrogen peroxide and to visualize catalase-DMPO adducts within the peroxisomes of liver cells exposed to hypochlorite. chemimpex.com A significant challenge in this field is the low abundance of spin-trapped protein adducts. wikipedia.org To address this, a biotinylated analog of this compound, named Bio-SS-DMPO, has been developed. wikipedia.org This modified spin trap allows for the affinity purification of the tagged proteins using streptavidin-coated matrices, which enriches the sample and facilitates subsequent analysis by mass spectrometry to identify the specific sites of radical formation. wikipedia.org

This compound is also used to trap lipid-derived radicals, which are key intermediates in the process of lipid peroxidation, a major pathway of cell membrane damage.

Table 2: Research Findings on this compound in Protein Radical Detection

| Research Area | Key Finding | Technique | Reference |

|---|---|---|---|

| General Protein Radical Detection | This compound-protein nitrone adducts can be detected with high sensitivity. | Immuno-spin trapping | interchim.frchemimpex.com |

| Myoglobin Oxidation | Identification of heart myoglobin radicals formed by hydrogen peroxide. | Immuno-spin trapping | chemimpex.com |

| Cellular Localization | Visualization of catalase-DMPO adducts inside peroxisomes of hepatocytes. | Confocal Microscopy with Immuno-spin trapping | chemimpex.com |

| Low Abundance Protein Radicals | A biotinylated this compound analog (Bio-SS-DMPO) allows for enrichment and MS analysis of radical-adducted proteins. | Mass Spectrometry with Affinity Purification | wikipedia.org |

DNA Radicalization and Genotoxicity Studies

Oxidative damage to DNA is a critical factor in mutagenesis, carcinogenesis, and aging. This compound is an invaluable tool for studying the mechanisms of DNA radicalization and the resulting genotoxicity. nih.govcopernicus.orgchemimpex.com The cell-permeable nature of this compound allows it to enter the nucleus and mitochondria, where it can trap DNA-centered radicals as they are formed. copernicus.org

The trapping of a DNA radical by this compound forms a stable this compound-DNA nitrone adduct. copernicus.org This action effectively "freezes" the radical process, preventing the DNA radical from decaying into more stable, mutagenic end-products such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGuo). nih.govacs.org Studies have shown that in the presence of this compound, the accumulation of 8-oxo-dGuo is reduced, and subsequent gene mutations are blocked. nih.govacs.org This provides direct evidence for the role of DNA-centered radicals as precursors to these forms of genotoxic damage.

The immuno-spin trapping technique is central to these studies. nih.govcopernicus.orgchemimpex.com By using antibodies against this compound, researchers can detect and quantify the this compound-DNA adducts through methods like ELISA and immuno-slot blots. nih.govcopernicus.org This has allowed for the investigation of DNA radicalization in various contexts, including damage induced by hypochlorous acid (HOCl) generated by the myeloperoxidase (MPO) enzyme at sites of inflammation. nih.govacs.org By trapping DNA radicals, this compound has also been shown to prevent the translocation of the p53 tumor suppressor protein to the nucleus, suggesting that the cell's damage response is not triggered when the initial radical intermediates are intercepted. nih.govacs.org

Table 3: Research Findings on this compound in Genotoxicity Studies

| Research Focus | Key Finding | Method | Reference |

|---|---|---|---|

| Mutagenesis Prevention | This compound traps DNA-centered radicals, reducing the formation of mutagenic 8-oxo-dGuo and blocking gene mutations. | Immuno-spin trapping, ELISA | nih.govacs.org |

| Inflammatory Damage | This compound traps DNA radicals formed by HOCl from the MPO enzyme, linking inflammation to genotoxicity. | Immuno-spin trapping | nih.govacs.org |

| Cellular Damage Response | Trapping DNA radicals with this compound prevents the nuclear translocation of p53. | Not specified | nih.govacs.org |

| Adduct Detection | This compound-DNA nitrone adducts can be purified and analyzed by heterogeneous immunoassays. | ELISA, Immuno-slot blot | copernicus.org |

Enzymatic Reactions and Redox Biology

This compound is a cornerstone in the study of enzymatic reactions that generate free radical intermediates. Its application allows for the detection and identification of transient radicals produced by enzymes such as xanthine oxidase, horseradish peroxidase (HRP), and NADPH oxidase, providing crucial insights into their catalytic mechanisms and the broader field of redox biology. interchim.frsigmaaldrich.comsigmaaldrich.comnih.gov

For instance, the xanthine/xanthine oxidase system is a classic model for the production of superoxide radicals (O2•−). nih.gov this compound is used to trap the O2•−, forming the this compound-OOH adduct, which has a characteristic EPR spectrum. sigmaaldrich.com Similarly, in reactions catalyzed by HRP, this compound can trap various substrate radicals, helping to elucidate the oxidative pathways. interchim.fr The compound has also been used to study radicals formed during the enzymatic oxidation of acetaldehyde. sigmaaldrich.comcaymanchem.com

The study of redox biology involves understanding the delicate balance of reactive species and their role in cellular signaling and homeostasis. epa.gov this compound aids in identifying the specific radicals involved in these processes. However, it is important to note that the stability of this compound adducts can be influenced by the experimental conditions. For example, the this compound-OH adduct must be analyzed under conditions where it is not further oxidized by components of the reaction mixture, such as Fe(III) ions in Fenton systems. copernicus.org Careful experimental design is necessary to ensure that the detected EPR signal accurately reflects the concentration of the trapped radical. copernicus.org

Environmental Science Applications

The application of 5,5-Dimethyl-1-pyrroline N-oxide extends into environmental science, where it serves as a critical tool for detecting and characterizing free radicals in various environmental matrices and processes. chemimpex.com Its use helps in understanding pollution mechanisms, the efficacy of remediation technologies, and the chemistry of atmospheric aerosols.

One significant area of application is in the study of Environmentally Persistent Free Radicals (EPFRs). nih.gov These are long-lived radicals found on airborne particulate matter that are implicated in negative health outcomes. This compound, in conjunction with EPR spectroscopy, has been used to measure the production of hydroxyl radicals (•OH) from aqueous suspensions of particles containing EPFRs, providing a means to assess their potential to induce oxidative stress. nih.gov

In atmospheric chemistry, this compound has been employed to investigate the formation of radical species from the reaction of ozone with monoterpenes like α-pinene, a major source of secondary organic aerosols (SOA). copernicus.orgcopernicus.org In these studies, SOA is collected, and the radicals are extracted into a this compound solution. Subsequent analysis by mass spectrometry can identify the this compound adducts of carbon-centered and oxygen-centered radicals, offering insights into the chemical mechanisms of aerosol formation and aging. copernicus.orgcopernicus.org this compound has successfully captured •OH radicals from the particle phase of these aerosols, confirming the presence of these highly reactive species. copernicus.org

This compound is also utilized in research related to water treatment and environmental remediation. chemimpex.com It is used to assess oxidative degradation processes, such as Advanced Oxidation Processes (AOPs) that employ the Fenton reaction to generate •OH for breaking down persistent organic pollutants in wastewater. researchgate.netmdpi.com By quantifying the •OH produced, this compound helps in optimizing the efficiency of these treatment systems. Furthermore, it has been used in studies of soil chemistry to understand the behavior of pollutants and the effectiveness of remediation strategies like in-situ chemical oxidation (ISCO) using persulfate. researchgate.netnih.gov

Pollution Monitoring and Stressor Effects on Ecosystems

The introduction of environmental pollutants from industrial, agricultural, and municipal sources can lead to a state of oxidative stress in terrestrial and aquatic organisms. This condition, characterized by an imbalance between the production of reactive oxygen species (ROS) and an organism's ability to detoxify them, is a unifying mechanism of toxicity for a wide range of contaminants. The use of this compound in conjunction with EPR spectroscopy is a pivotal technique for assessing the oxidative potential of pollutants and understanding their impact on ecosystem health.

Research has demonstrated the application of this compound in detecting ROS generated by various environmental contaminants. For instance, pollutants like quinones, which are redox-active molecules found in industrial effluents and as byproducts of other chemical processes, can generate hydroxyl radicals (•OH) in aqueous environments. nih.govacs.org The spin trapping of these radicals with this compound allows for their quantification and provides insight into the potential for these pollutants to induce oxidative damage in aquatic life. nih.gov Although it is crucial to note that under certain conditions, such as in the presence of quinones or specific metal ions like Fe³⁺, this compound can form adducts through non-radical mechanisms, potentially leading to artifacts. nih.govresearchgate.net Careful experimental design is necessary to distinguish between genuine radical trapping and these alternative pathways. nih.gov

Furthermore, this compound is employed to measure the oxidative potential of atmospheric particulate matter that deposits into ecosystems. These particles can release a variety of ROS upon interaction with biological fluids, contributing to cellular damage. Studies have successfully used this compound to trap and quantify species like hydroxyl radicals, superoxide (O₂•⁻), and various organic radicals from aerosol samples, linking particulate pollution to oxidative stress. copernicus.org This approach helps in characterizing the hazard posed by airborne pollutants to various organisms upon deposition.

The data below summarizes findings from studies where this compound was used to detect radicals associated with environmental pollutants.

Atmospheric Chemistry and Aerosol Formation

The formation of atmospheric aerosols, particularly secondary organic aerosols (SOA), is a complex process driven by the oxidation of volatile organic compounds (VOCs). These reactions involve a cascade of short-lived radical intermediates that are difficult to measure directly. copernicus.orgcopernicus.org this compound spin trapping has emerged as a powerful analytical tool to capture these radicals, providing critical insights into the mechanisms of aerosol formation and growth. copernicus.org

A significant application of this compound is in the study of SOA formation from the ozonolysis of biogenic VOCs, such as α-pinene, which is emitted by coniferous trees. copernicus.orgcopernicus.org In these reactions, ozone reacts with the VOC to produce a variety of highly reactive carbon- and oxygen-centered free radicals. copernicus.orgcopernicus.org By collecting the newly formed SOA on filters and extracting them with a this compound solution, researchers can stabilize these radicals as this compound adducts. Subsequent analysis, often by mass spectrometry, allows for the identification of the trapped species. copernicus.org

Studies have successfully used this method to provide evidence for the presence of particle-bound hydroxyl (•OH), alkyl (R•), alkoxy (RO•), and alkylperoxy (ROO•) radicals in SOA from the α-pinene/ozone reaction. copernicus.orgcopernicus.org The identification of these specific radical intermediates helps to validate and refine atmospheric chemistry models that predict SOA formation, which has significant implications for air quality and climate. copernicus.orgcopernicus.org The interaction of SOA with other atmospheric components, such as mineral dust, can also lead to the formation of ROS, a process that can be monitored using this compound to understand the subsequent effects on cloud chemistry and public health. rsc.org

The following table details the radical species identified using this compound in studies focused on atmospheric chemistry and the formation of secondary organic aerosols.

Challenges, Limitations, and Artifacts in Dmpo Spin Trapping

Instability and Decomposition of DMPO Spin Adducts

A significant challenge in using this compound is the limited stability of its spin adducts, which can lead to an underestimation or non-detection of transient radicals. This instability is a critical factor in both chemical and complex biological environments.

In biological systems, the this compound spin adducts of hydroxyl (•OH) and superoxide (B77818) (•O2−) radicals are metabolized rapidly. nih.govcapes.gov.br Studies in various cell systems, including red blood cells and hamster V79 cells, have demonstrated that the this compound spin adducts are subject to rapid metabolic decomposition. nih.govcapes.gov.br This cellular-induced decay can prevent the detection of intracellular radical adducts, suggesting that this compound may not be a suitable agent for studying intracellular oxygen radicals under many experimental conditions. nih.govcapes.gov.br The rate of this decomposition appears to be independent of oxygen concentration, and the metabolic end products differ from those of many other nitroxides. nih.gov For instance, the this compound-OH adduct has been observed to decay with a half-life of approximately 870 seconds in aqueous solution at pH 6 and 22°C. cdnsciencepub.com

The instability is not limited to cellular systems. The this compound-superoxide adduct (this compound-OOH) is particularly unstable, with a reported half-life of about 45 seconds, and can decay, complicating the clear distinction between superoxide and hydroxyl radical detection. interchim.fr

Table 1: Half-lives of this compound Spin Adducts

| Adduct | Half-life | Conditions |

| This compound-OH | ~870 s | pH 6, 22°C, aqueous solution |

| This compound-OOH | ~45 s | - |

However, some studies have found no significant evidence of this compound-OOH spontaneously decaying to form this compound-OH, suggesting the source of superoxide or other systemic factors might influence this conversion. nih.gov The reaction of superoxide with the this compound-OOH adduct itself has also been studied, with a kinetic model estimating the rate constant to be 4.9 (± 2.2) x 10(6) M-1 s-1 at pH 7.4 and 25°C. nih.gov

Competing Reactions in Complex Biological and Chemical Systems

In complex biological and chemical environments, this compound and its radical adducts can participate in a variety of competing reactions that can significantly affect the outcome and interpretation of spin trapping experiments. The Forrester-Hepburn mechanism, which involves the nucleophilic addition of a species to this compound followed by one-electron oxidation, is a major source of artifacts in biological systems. nih.gov For example, it was initially proposed that the this compound/•SO3− adduct observed in biological systems was the result of trapping the sulfur trioxide anion radical (•SO3−). nih.gov However, it was later demonstrated that (bi)sulfite can react with this compound via a non-radical, nucleophilic pathway to form a hydroxylamine (B1172632) adduct, which can then be oxidized to the corresponding radical adduct. nih.gov

Another significant challenge is the reaction of the spin adducts themselves. The this compound/•OOH adduct, formed from trapping the superoxide radical, is notoriously unstable and can decay to form the this compound/•OH adduct, complicating the distinction between superoxide and hydroxyl radical generation. nih.govresearchgate.net The half-life of the this compound/•OOH adduct is short, and its decay can be influenced by factors such as the flux of superoxide formation. nih.gov Furthermore, the this compound/•OOH adduct can react with superoxide itself, further complicating the kinetics. nih.gov

In cellular systems, the high concentrations of endogenous reductants like glutathione (B108866) (GSH) and ascorbate (B8700270) can compete with this compound for trapping free radicals. nih.gov These molecules can also reduce the newly formed spin adducts back to their EPR-silent hydroxylamine forms, leading to a decrease in the observable signal. nih.govrsc.org The rate of cell-induced spin adduct decay is highly dependent on the cell type and its activation state. researchgate.net

The following table summarizes some of the key competing reactions that can interfere with this compound spin trapping:

| Reactant(s) | Competing Reaction | Consequence |

| This compound, Nucleophile (e.g., sulfite) | Forrester-Hepburn Mechanism: Nucleophilic addition followed by oxidation. nih.gov | Formation of artifactual radical adducts (e.g., this compound/•SO3−). nih.gov |

| This compound/•OOH | Spontaneous decay. nih.gov | Formation of this compound/•OH, complicating radical identification. nih.gov |

| This compound/•OOH, O2•− | Reaction between spin adduct and radical. nih.gov | Altered kinetics and adduct concentrations. nih.gov |

| This compound, Endogenous Reductants (e.g., GSH) | Competition for radical trapping. nih.gov | Reduced efficiency of this compound spin trapping. nih.gov |

| This compound-Radical Adduct, Endogenous Reductants | Reduction of the spin adduct. nih.govrsc.org | Decrease in EPR signal intensity. nih.govrsc.org |

Quantification Difficulties and Methodological Considerations

Accurate quantification of radical adducts using this compound spin trapping is fraught with difficulties, necessitating careful methodological considerations.

The concentration of this compound used in an experiment can significantly impact the results. While higher concentrations of this compound are often used to outcompete other reactions, this can also introduce complications. nih.gov In some cases, high concentrations of this compound can lead to the formation of hydroxylamine, which can jeopardize the EPR signal. rsc.org For instance, in studies of iron-catalyzed oxidation, at high iron loads, the quantification of this compound–CO2•− adducts must be done with caution due to the competing formation of hydroxylamine. rsc.org

The ratio of the spin trap to the radical-generating system is also a critical parameter. The flux of superoxide formation can alter the apparent importance of weak this compound/•OH signals. nih.gov Therefore, it is essential to carefully control and, where possible, measure the concentrations of all reactants to ensure reproducible and interpretable results. In some studies, this compound concentrations as high as 100 mM are used in cell culture for extended periods without affecting cell viability. nih.govinterchim.fr However, the optimal concentration will vary depending on the specific system under investigation.

The solvent environment can have a significant effect on the EPR spectrum of this compound adducts, a phenomenon known as the dielectric effect. The hyperfine coupling constants of the spin adducts are sensitive to the polarity of the solvent. acs.org For example, the hyperfine coupling constants for the this compound/•O2− adduct in pyridine (B92270) are different from those in aqueous solutions. nih.gov

Changes in the dielectric constant of the medium can alter the conformation of the spin adduct, which in turn affects the hyperfine splitting constants. nih.gov This is particularly important for the this compound/•OOH adduct, where conformational changes can significantly impact the β-hydrogen hyperfine splitting constant. nih.gov These solvent-induced changes can complicate the identification of the trapped radical, as the EPR spectrum may deviate from the standard values reported in the literature. For example, in mixtures of DMSO and water, the lower dielectric permittivity can significantly influence the hyperfine coupling constants, causing the observed signals to deviate from the typical this compound/•OH adduct spectrum in aqueous media. researchgate.net

Limitations in In Vivo Applications

The application of this compound spin trapping in living organisms presents a unique set of challenges that limit its utility.

A major limitation of in vivo EPR is the inherent low sensitivity of the technique. nih.gov The steady-state concentrations of free radicals in biological systems are often in the nanomolar to picomolar range, which is below the detection limit of most EPR spectrometers. nih.gov While spin trapping increases the concentration of the radical species by forming more stable adducts, the resulting adduct concentrations may still be too low for direct in vivo detection. nih.gov

The distribution and metabolism of this compound and its adducts in vivo further complicate matters. Studies in mice have shown that this compound is distributed to various organs, but its concentration decreases over time. uky.edu The stability of the spin adducts in a biological environment is also a critical factor. The this compound/•OH adduct is very short-lived in plasma and is undetectable in whole blood and homogenized heart tissue within a minute of its formation. uky.edu While some carbon-centered adducts like this compound-CH(OH)CH3 are more stable, their half-lives are still relatively short in biological matrices. uky.edu The successful detection of the more stable this compound-SO3 adduct directly from a living mouse demonstrates the feasibility of this approach, but highlights the need for adducts with sufficient stability. uky.edu

To overcome the sensitivity limitations of EPR, immuno-spin trapping has been developed. This technique uses antibodies that specifically recognize the this compound-protein adducts, allowing for their detection with more sensitive immunological methods. nih.govcapes.gov.br This approach has been used to detect this compound adducts in tissues from diabetic mice, demonstrating its potential for in vivo applications. nih.gov

Competition with Endogenous Antioxidants

A significant challenge in the application of 5,5-Dimethyl-1-pyrroline N-oxide (this compound) for spin trapping in biological systems is the presence of endogenous antioxidants. These molecules can compete with this compound for the same radical species, potentially leading to an underestimation of the true extent of radical production. The high concentrations of antioxidants such as ascorbate (Vitamin C) and glutathione (GSH) in biological tissues mean that they can effectively scavenge free radicals, thereby reducing the pool of radicals available to be trapped by this compound. nih.gov

The competition is a matter of reaction kinetics. For this compound to successfully trap a radical, its rate of reaction with the radical must be significantly faster than the rate of reaction between the radical and any endogenous antioxidant present. However, the reaction rates of antioxidants like glutathione and ascorbate with certain radicals are known to be very high, creating a competitive environment. nih.gov This can result in a lower yield of the this compound-radical adduct, not because fewer radicals were generated, but because a significant portion was neutralized by the cell's natural defense mechanisms before they could be trapped.

Research has demonstrated this competitive interaction with various antioxidants. For instance, melatonin (B1676174) has been shown to successfully compete with this compound for hydroxyl radicals (•OH), as observed by a decrease in the electron spin resonance (ESR) signal of the this compound/•OH adduct with increasing melatonin concentrations. researchgate.net

Ascorbic acid presents a complex scenario. At lower concentrations, it has been observed to paradoxically increase the formation of the this compound-OH adduct. nih.gov However, at higher, more physiologically relevant concentrations, it acts as an effective antioxidant, scavenging radicals and forming a characteristic ascorbyl radical, thereby reducing the availability of radicals for this compound trapping. nih.gov Studies on the interaction between ascorbate and glutathione during mitochondrial impairment show that ascorbate can help maintain the glutathione status by scavenging free radicals, further highlighting the intricate network of antioxidant activities that can interfere with spin trapping. nih.gov

The extent of protein radical trapping by this compound, for example, is counterbalanced by these intrinsic reactions with GSH and ascorbate. nih.gov This competition is a critical factor to consider when interpreting immuno-spin trapping (IST) results, as it is a potential source for the underestimation of oxidative modifications. nih.gov

Research Findings on this compound and Antioxidant Competition

The following table summarizes key research findings regarding the competition between this compound and endogenous antioxidants.

| Antioxidant | Radical Species | Observation | Implication for Spin Trapping | Reference |

| Glutathione (GSH) | Protein Radicals | Competes with this compound for trapping protein radicals. | Potential underestimation of protein oxidation. | nih.gov |

| Ascorbate | Protein Radicals | Competes with this compound for trapping protein radicals. | Potential underestimation of protein oxidation. | nih.gov |